![molecular formula C22H22N4O B12523475 1-[N'-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea CAS No. 656836-07-6](/img/structure/B12523475.png)
1-[N'-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[N’-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea is a complex organic compound with a unique structure that combines benzyl, methylphenyl, and phenylurea groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[N’-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 4-methylphenyl isocyanate to form an intermediate, which is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Análisis De Reacciones Químicas
Types of Reactions: 1-[N’-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction may produce amines or hydrocarbons .
Aplicaciones Científicas De Investigación
1-[N’-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-[N’-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- N-Benzyl-1-(4-methylphenyl)methanamine
- 4-benzyl-N-(4-methylphenyl)-1-piperazinecarbothioamide
Comparison: 1-[N’-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications .
Propiedades
Número CAS |
656836-07-6 |
|---|---|
Fórmula molecular |
C22H22N4O |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
1-[N'-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea |
InChI |
InChI=1S/C22H22N4O/c1-17-12-14-20(15-13-17)24-21(23-16-18-8-4-2-5-9-18)26-22(27)25-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H3,23,24,25,26,27) |
Clave InChI |
WCFHMLPRRBYPPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=NCC2=CC=CC=C2)NC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


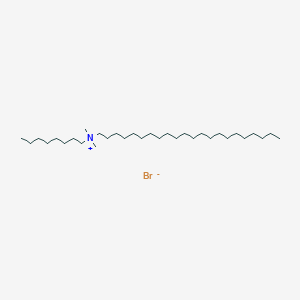
![3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12523401.png)
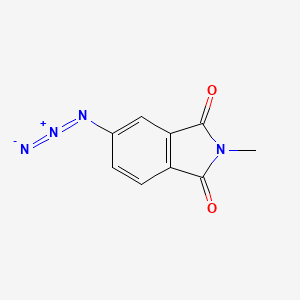
![3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12523406.png)
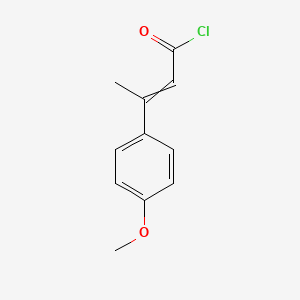
![2-{(2Z)-2-[(4-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B12523412.png)
![3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid](/img/structure/B12523418.png)
![2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12523423.png)
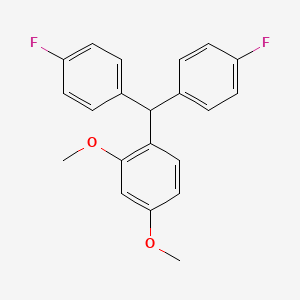
![2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B12523447.png)
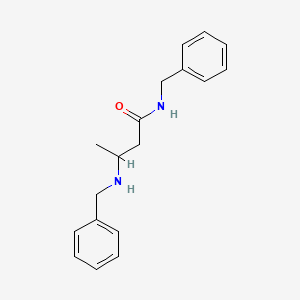
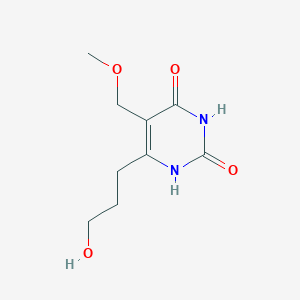
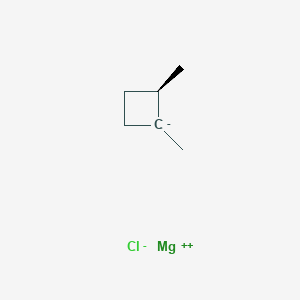
methanone](/img/structure/B12523468.png)
